2-Bromo-4-(2-hydroxyethyl)phenol
Description
Properties
Molecular Formula |
C8H9BrO2 |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-4-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9BrO2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,10-11H,3-4H2 |
InChI Key |
BQQFAVSSAHZFMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
- 4-Bromo-2-(2-hydroxyethyl)phenol (CAS: 198277-06-4): Structure: Bromine at position 4, hydroxyethyl at position 2. Properties: Positional isomerism alters electronic distribution and reactivity. The para-bromo group may increase acidity compared to the ortho-bromo isomer due to resonance effects. Applications: Used in synthetic chemistry for ligand preparation (e.g., Schiff bases in metal complexes) .
Brominated Phenols with Alkyl/Aryl Substituents
Hydroxyethyl-Substituted Phenols Without Bromine
- Properties: Naturally occurring antioxidant; hydrophilic (logP ~0.5). Applications: Used in diabetes research for glycoprotein modulation .
- 2-Hydroxyethyl phenol: Reactivity: Forms 2,3-dihydrobenzofuran via cyclization under basic conditions. Demonstrates higher reactivity than tyrosol due to unsubstituted ortho positions .
Bromophenol Ethers and Schiff Bases
- 2-Bromo-4-(2,4-dibromophenoxy)phenol: Structure: Ether linkage with additional bromine atoms. Properties: Higher molecular weight (427.8 g/mol); environmental persistence due to polybromination. Applications: Marine bacterial metabolite; studied for ecological impact .
- 4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1): Structure: Schiff base with hydroxyethylphenyl group. Reactivity: Chelates transition metals (e.g., Cr, Fe) for catalytic or antimicrobial applications .
Key Research Findings
- Synthetic Routes: 2-Bromo-4-(2-hydroxyethyl)phenol analogs are synthesized via nucleophilic substitution (e.g., SN2 reactions with bromomethyl precursors) or condensation reactions (e.g., Schiff base formation) .
- Biological Activity: Bromination enhances lipophilicity and membrane permeability compared to non-brominated analogs like tyrosol. For example, 2-bromo-4-(diindolylmethyl)phenol exhibits antiamoebic activity against Naegleria fowleri .
- Physicochemical Properties: The hydroxyethyl group improves solubility in polar solvents (e.g., ethanol, water) compared to alkyl or aryl substituents. For instance, 2-bromo-4-ethylphenol is 10× less soluble in water than this compound .
Preparation Methods
Regioselective Bromination via Continuous Flow Reactors
The continuous bromination method described in CN101279896B for synthesizing 2-bromo-4-methylphenol offers a template for adapting to 4-(2-hydroxyethyl)phenol. In this approach:
-
Substrate : 4-(2-hydroxyethyl)phenol serves as the starting material.
-
Solvent System : Ethylene dichloride or methylene chloride is employed to dilute both bromine and the phenolic substrate, ensuring controlled reactivity.
-
Temperature Control : Reactant streams are pre-cooled to between -20°C and 10°C before entering a tubular reactor, maintaining an exothermic reaction temperature below 30°C at the outlet.
-
Stoichiometry : A near-equimolar ratio of bromine to substrate (0.98–1.03 mol/mol) minimizes over-bromination, targeting mono-substitution at the ortho position.
Mechanistic Insights :
The electron-donating hydroxyethyl group activates the aromatic ring, directing electrophilic bromine to the ortho and para positions. Kinetic control under low-temperature conditions favors ortho substitution due to steric hindrance from the bulky hydroxyethyl group at the para position.
Challenges :
-
Dibromination Risk : Excess bromine or elevated temperatures promote 2,6-dibromo-4-(2-hydroxyethyl)phenol formation.
-
Solvent Selection : Polar aprotic solvents like ethylene dichloride enhance bromine solubility while stabilizing intermediates.
Multi-Step Synthesis via Acetophenone Intermediates
Bromination-Reduction Sequence
Adapting the methodology from EP0449602A1 , which produces 4-(2′-methoxyethyl)phenol, a modified route could yield the target compound:
Step 1: Bromination of 4-Hydroxyacetophenone
4-Hydroxyacetophenone undergoes α-bromination using CuBr₂ or molecular bromine in chloroform/ethyl acetate, producing α-bromo-4-hydroxyacetophenone.
Step 2: Hydroxide-Mediated Exchange
Replacing the methoxide-bromide exchange in the patent with a hydroxide-driven process generates α-hydroxy-4-hydroxyacetophenone. This step requires careful pH control (≤6) to avoid ketone decomposition.
Step 3: Catalytic Hydrogenation
The α-hydroxyacetophenone intermediate is reduced using hydrogen gas (≥2 equivalents) over a palladium or platinum catalyst, cleaving the ketone to a hydroxyethyl group.
Reaction Scheme :
Yield Considerations :
-
Bromination efficiency: ~95% (reported in analogous reactions).
-
Reduction yield: 85–90% (estimated based on similar ketone reductions).
Hydroxyethyl Group Introduction Post-Bromination
Friedel-Crafts Alkylation of 2-Bromophenol
This route involves introducing the hydroxyethyl group after aromatic bromination:
Step 1: Bromination of Phenol Derivatives
2-Bromophenol is synthesized via directed bromination of phenol using N-bromosuccinimide (NBS) in acetic acid, achieving regioselective para substitution relative to the hydroxyl group.
Step 2: Hydroxyethylation
A Friedel-Crafts alkylation employs ethylene oxide or 2-chloroethanol in the presence of AlCl₃, attaching the hydroxyethyl group to the para position.
Limitations :
-
Competing side reactions (e.g., polyalkylation).
-
Low yields (~60%) due to steric and electronic deactivation by the bromine substituent.
Comparative Analysis of Synthetic Routes
Industrial-Scale Optimization Strategies
Solvent and Catalyst Selection
Q & A
Q. How to address discrepancies in thermal stability data (TGA/DSC) across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
